molecular formula C17H17N5O B6419366 3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole CAS No. 876685-79-9

3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole

Cat. No. B6419366
CAS RN: 876685-79-9
M. Wt: 307.35 g/mol
InChI Key: SBVGQTNJRPEYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a pyridin-2-yl group and an indazole group .


Molecular Structure Analysis

The molecular structure of “3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole” involves several functional groups. The compound has a molecular weight of 412.4 g/mol . It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a pyridin-2-yl group, which is a six-membered ring containing one nitrogen atom, and an indazole group, which is a fused six-membered and five-membered ring containing two nitrogen atoms .


Physical And Chemical Properties Analysis

The compound “3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole” has a molecular weight of 412.4 g/mol. It has a topological polar surface area of 81.5 Ų and a complexity of 684. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 6 .

Future Directions

The future directions for the study of “3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole” could involve further investigation of its potential biological activities. Given that similar compounds have shown anti-tubercular activity , it would be interesting to evaluate this compound for similar activities. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its properties for potential therapeutic applications.

properties

IUPAC Name

1H-indazol-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(16-13-5-1-2-6-14(13)19-20-16)22-11-9-21(10-12-22)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVGQTNJRPEYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.